
Pentanamide
Overview
Description
Pentanamide (Valeramide; CAS 626-97-1) is a primary aliphatic amide with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol. Its structure consists of a linear pentyl chain (-CH₂CH₂CH₂CH₂CH₂-) attached to a carboxamide group (-CONH₂) . Key properties include:
- Boiling Point: ~200°C (estimated)
- logP (octanol-water partition coefficient): ~1.2 (indicating moderate lipophilicity)
- Topological Polar Surface Area (TPSA): 43.37 Ų (suggesting moderate solubility in polar solvents) .
This compound serves as a structural template for derivatives with applications in pharmaceuticals, materials science, and biochemistry.
Preparation Methods
Pentanamide can be synthesized through various methods, including amidation reactions. One efficient green preparation method involves the amidation of isobutyryl acetate and aniline under the action of a trace organic base catalyst. The reaction is carried out without the use of volatile toxic organic solvents, making it environmentally friendly . Another method involves the reaction of isobutyryl methyl acetate with aniline, followed by processing to obtain 4-methyl-3-oxo-N-phenyl valeramide .
Chemical Reactions Analysis
Pentanamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Pentanamide is being investigated for its role as a potential enzyme inhibitor and therapeutic agent . Its ability to modulate enzyme activity positions it as a candidate for developing new drugs targeting various diseases.
- Case Study: Enzyme Inhibition
A study evaluated the inhibitory effects of this compound derivatives on matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and cancer metastasis. The results are summarized in the following table:
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
This compound derivative A | 12.5 | MMP-2 |
This compound derivative B | 8.3 | MMP-9 |
This compound | 15.0 | MMP-3 |
These findings suggest that this compound derivatives can effectively inhibit MMP activity, highlighting their potential in cancer treatment strategies.
Biological Research
This compound serves as a research tool for studying enzyme functions and interactions within biological systems. Its unique structure allows researchers to explore its effects on biological pathways, contributing to a better understanding of cellular processes.
- In Vitro Studies
Various in vitro experiments have demonstrated that this compound exhibits significant inhibitory effects on certain enzymes, indicating its potential utility in drug discovery and development.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its versatility makes it suitable for various applications, including:
- Production of Herbicides and Pesticides : Due to its selective action on certain plant species, this compound derivatives are explored for use in agricultural chemicals.
Mechanism of Action
The mechanism of action of valeramide involves its interaction with specific molecular targets and pathways. Pentanamide can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which valeramide is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are compared based on structural features, physicochemical properties, and biological activities:
Table 1: Structural and Physicochemical Comparison
N-(4-Methoxyphenyl)this compound
- Structure : Incorporates a methoxyphenyl group at the amide nitrogen.
- Enhanced Drug-Likeness: Higher TPSA (49.33 vs. 41.49 Ų), better gastrointestinal absorption, and predicted blood-brain barrier (BBB) penetration . Anthelmintic Efficacy: Demonstrates comparable activity to albendazole against Toxocara canis larvae, with an EC₅₀ of 0.18 µM after 72 hours .
- Synthetic Accessibility: Simplified synthesis from 4-anisidine and pentanoic acid derivatives, requiring fewer steps than albendazole .
5-Amino this compound
- Role in Biochemistry : Produced by enzymatic oxidation of L-lysine, highlighting its role in microbial metabolism .
- Polarity: Lower logP (-0.5) and higher TPSA (69.11 Ų) due to the amino group, enhancing water solubility.
Pentadecanamide
- Industrial Relevance: Long alkyl chain increases hydrophobicity (logP ~5.0), making it suitable for nonpolar applications like lubricants or surfactants .
5-Hydroxy this compound
- Reactivity: The hydroxyl group enables hydrogen bonding, influencing dielectric properties in ternary mixtures with halogenated phenols .
- Biological Potential: Predicted antioxidant activity via PASS server analysis .
Pharmacokinetic and Toxicity Profiles
Table 2: Pharmacokinetic Comparison of Key Derivatives
Parameter | N-(4-Methoxyphenyl)this compound | Albendazole |
---|---|---|
GI Absorption | High | Moderate |
BBB Penetration | Yes | No |
CYP Inhibition | Yes (CYP1A2) | Yes |
Synthetic Complexity | Low (SA Score: 2.3) | High (SA Score: 4.7) |
Research Implications
- Drug Development : N-(4-Methoxyphenyl)this compound’s balanced logP (~2.5) and TPSA (~49.33 Ų) align with Lipinski’s rule of five, making it a promising oral drug candidate .
- Material Science: Halogenated phenol-pentanamide mixtures exhibit tunable dielectric properties for electronic applications .
Biological Activity
Pentanamide, also known as valproamide, is an organic compound belonging to the amide class, characterized by its five-carbon chain. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
This compound (C₅H₁₁NO) is a straight-chain amide derived from pentanoic acid. Its molecular structure can be represented as follows:
The presence of the amide functional group (-CONH₂) is crucial for its biological interactions and activities.
Biological Activities
This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below are some key findings from recent studies:
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. In a comparative study, this compound was shown to possess antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these bacteria were reported as follows:
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
This compound | 6.72 | E. coli |
This compound | 6.63 | S. aureus |
These values suggest that this compound is comparable to conventional antibiotics like ampicillin in its antibacterial efficacy .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. A study demonstrated that this compound significantly inhibited carrageenan-induced paw edema in rats, indicating its potential as an anti-inflammatory agent. The percentage inhibition observed was approximately 89% at a concentration of 1 mg/mL .
Anticancer Potential
Emerging evidence suggests that this compound may have anticancer properties. A study involving molecular docking analysis indicated that this compound could interact effectively with certain cancer-related protein targets, potentially inhibiting tumor growth. The binding affinity of this compound was compared with other known anticancer agents, showing promising results in silico .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical and experimental settings:
- Case Study on Antimicrobial Resistance : A study conducted on multidrug-resistant strains of E. coli revealed that this compound could restore sensitivity to antibiotics when used in combination therapy, showcasing its potential role in combating antibiotic resistance.
- Inflammatory Disease Model : In a model of rheumatoid arthritis, treatment with this compound resulted in reduced inflammatory markers and improved joint function in animal subjects, suggesting its therapeutic potential for inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis : Similar to other amides, this compound may interfere with the synthesis of bacterial cell walls, leading to cell lysis.
- Modulation of Inflammatory Pathways : this compound appears to inhibit pro-inflammatory cytokines and mediators, thereby reducing inflammation.
- Interaction with DNA Gyrase : Some studies suggest that this compound may act as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing pentanamide?
- Synthesis : While direct synthesis protocols are not detailed in the evidence, standard amide formation methods (e.g., coupling carboxylic acids with amines using activating agents like DCC) are applicable. Post-synthesis, confirm purity via melting point analysis and thin-layer chromatography (TLC).
- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the structure, focusing on the amide proton (δ ~5-6 ppm) and carbonyl carbon (δ ~170 ppm). Infrared (IR) spectroscopy can confirm the presence of the amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation (101.15 g/mol) .
Q. How can researchers determine this compound’s solubility and partition coefficients?
- Water Solubility : Measure experimentally using shake-flask methods at controlled temperatures. The logarithmic solubility (log₁₀WS) is reported as -0.34, indicating moderate hydrophilicity .
- Octanol/Water Partition Coefficient (logP) : Use reverse-phase HPLC or computational tools (e.g., Crippen or Joback methods). Experimental logP values are critical for predicting pharmacokinetic behavior .
Q. What thermodynamic properties of this compound are essential for reaction design?
- Key properties include:
- Standard Enthalpy of Formation (ΔfH°) : -379.6 kJ/mol (NIST Webbook) .
- Boiling Point : 215°C (predicted via Joback method) .
- Vaporization Enthalpy (ΔHvap) : 44.8 kJ/mol at 298 K .
- These values inform solvent selection and reaction temperature optimization.
Advanced Research Questions
Q. How should researchers address contradictions in reported thermodynamic data for this compound?
- Data Validation : Cross-reference values from NIST Webbook, Joback, and Crippen methods. For example, standard enthalpy data may vary due to measurement techniques (e.g., calorimetry vs. computational predictions). Use statistical tools (e.g., Bland-Altman plots) to assess agreement between datasets .
- Reproducibility : Replicate experiments under standardized conditions (e.g., 298 K, 1 atm) and report uncertainties.
Q. What computational strategies are effective for modeling this compound’s interactions in biological systems?
- Molecular Dynamics (MD) : Simulate hydrogen bonding between this compound’s amide group and water or protein residues. The N-H and C=O groups participate in strong hydrogen bonds, influencing solubility and binding affinity .
- Quantitative Structure-Property Relationship (QSPR) : Predict properties like logP or solubility using descriptors derived from the SMILES string (CCCCC(N)=O) .
Q. How can researchers design experiments to study this compound’s stability under varying pH conditions?
- Hydrolysis Kinetics : Conduct accelerated stability testing at pH 1–13 (simulating physiological extremes). Monitor degradation via HPLC and identify products (e.g., valeric acid and ammonia) .
- pH-Solubility Profile : Use potentiometric titration to determine pKa values and correlate with solubility changes.
Q. Methodological Considerations
Q. What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?
- X-ray Crystallography : Resolve 3D structure for derivatives (e.g., 2-fluoro-3-hydroxy-N,N,4-trimethylthis compound) to confirm stereochemistry .
- High-Resolution MS (HRMS) : Differentiate isomers (e.g., branched vs. linear chains) using exact mass measurements .
Q. How can researchers optimize synthetic yields of this compound in solvent-free systems?
- Green Chemistry Approaches : Use microwave-assisted synthesis or ball milling to enhance reaction efficiency. Monitor reaction progress with in-situ IR spectroscopy .
Q. Data Presentation Standards
Q. What are the best practices for reporting this compound’s physical properties in publications?
- Follow IUPAC guidelines:
Properties
IUPAC Name |
pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-3-4-5(6)7/h2-4H2,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWFJLQDVFKJDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060827 | |
Record name | Pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-97-1 | |
Record name | Pentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valeramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valeramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALERAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKL9TN43QK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.